Etofibrate 2-hydroxymethylnicotinate
Overview
Description
Etofibrate 2-hydroxymethylnicotinate is a chemical compound with the molecular formula C8H9NO3. It is an ester derivative of nicotinic acid (niacin) and is known for its vasodilatory properties. This compound is often used in topical formulations for its ability to enhance blood flow and improve the penetration of active ingredients through the skin .
Mechanism of Action
Target of Action
Etofibrate 2-Hydroxymethylnicotinate, also known as 2-Hydroxyethyl Nicotinate, is a fibrate produced by the combination of clofibrate ester linked to niacin
Mode of Action
It is known that the compound is a derivative of niacin, which is a coenzyme for many proteins involved in tissue respiration . The positively charged xanthinol ion is thought to help the transportation of the nicotinic acid into the cell since the latter cannot freely diffuse through the cell membrane . The mechanism of action is thought to be related to present influence in the cell metabolism through the nucleotides NAD and NADP .
Biochemical Pathways
It is known that niacin, a component of this compound, plays a crucial role in various biochemical pathways, including those involved in tissue respiration .
Pharmacokinetics
It is known that the components of this compound, clofibrate and niacin, separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations .
Result of Action
It is known that niacin, a component of this compound, influences cell metabolism through the nucleotides nad and nadp, which could potentially lead to an increase in glucose metabolism and energy gain .
Action Environment
It is known that environmental factors can play a significant role in the pharmacokinetics of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etofibrate 2-hydroxymethylnicotinate can be synthesized through the esterification of nicotinic acid with ethylene glycol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification and assessment of the final product .
Chemical Reactions Analysis
Types of Reactions: Etofibrate 2-hydroxymethylnicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Ethylene glycol derivatives.
Substitution: Various substituted nicotinates depending on the reagents used.
Scientific Research Applications
Etofibrate 2-hydroxymethylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and vasodilation.
Medicine: Incorporated in topical formulations for pain relief and enhanced drug delivery.
Industry: Used in the formulation of cosmetics and personal care products for its skin-penetration enhancing properties
Comparison with Similar Compounds
Methyl Nicotinate: Another ester of nicotinic acid, known for its vasodilatory properties.
Ethyl Nicotinate: Similar in structure and function, used in topical formulations.
Xanthinol Nicotinate: A more potent vasodilator, often used in dietary supplements
Uniqueness: Etofibrate 2-hydroxymethylnicotinate is unique due to its specific ester linkage with ethylene glycol, which provides distinct physicochemical properties. Its ability to enhance skin penetration makes it particularly valuable in topical applications .
Properties
IUPAC Name |
2-hydroxyethyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-4-5-12-8(11)7-2-1-3-9-6-7/h1-3,6,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRNSLAFWRKOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189697 | |
Record name | Etofibrate 2-hydroxymethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3612-80-4 | |
Record name | 3-Pyridinecarboxylic acid, 2-hydroxyethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3612-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etofibrate 2-hydroxymethylnicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etofibrate 2-hydroxymethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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